1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride
Description
This compound features a cycloheptane ring substituted with a 1,2,4-oxadiazole moiety at position 1. The oxadiazole ring is further functionalized with a pyridin-3-yl group at position 2. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications . Its molecular formula is C₁₅H₁₉N₄O·2HCl, with a molecular weight of 343.26 g/mol (calculated from ).
Properties
IUPAC Name |
1-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.2ClH/c15-14(7-3-1-2-4-8-14)13-17-12(19-18-13)11-6-5-9-16-10-11;;/h5-6,9-10H,1-4,7-8,15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFARILRELTUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3=CN=CC=C3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a nitrile or a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or a pyridine halide.
Formation of the Cycloheptane Ring: The cycloheptane ring is formed through a ring-closing metathesis or a cyclization reaction involving a suitable precursor, such as a diene or a dihalide.
Final Assembly: The final compound is obtained by combining the oxadiazole, pyridine, and cycloheptane intermediates through a series of coupling and cyclization reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.
Mechanism of Action
The mechanism of action of 1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
Analogous compounds differ in three primary regions:
Oxadiazole substituents : Pyridinyl, oxolanyl (tetrahydrofuran), or aryl groups.
Cycloalkane ring size : Cyclopentane, cyclohexane, or cycloheptane.
Amine modifications: Primary amine vs. dimethylamino derivatives.
Detailed Analysis of Analogs
Pyridin-4-yl Substitution
- Compound : 1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine dihydrochloride
- Structure : Cyclohexane ring with pyridin-4-yl (vs. pyridin-3-yl) substitution.
Oxolanyl Substituents
- Compound : 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (CAS 1423032-20-5)
- Structure : Oxolan-2-yl replaces pyridin-3-yl.
- Impact : The oxolanyl group introduces ether oxygen, increasing hydrophilicity but reducing aromatic interactions. Molecular formula: C₁₃H₂₁N₃O₂·HCl (MW: 295.79 g/mol) .
Dimethylamino Derivatives
- Compound: 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (CAS 1171315-53-9)
- Structure: Dimethylamino-methyl group replaces pyridin-3-yl.
- Impact: The basic dimethylamino group enhances solubility in acidic environments. Molecular formula: C₁₂H₂₄Cl₂N₄O (MW: 311.25 g/mol) .
Cycloalkane Ring Size Variations
- Compound: 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride (CAS 1311317-24-4)
- Structure : Cyclopentane ring (5-membered) instead of cycloheptane.
- Molecular formula: C₁₀H₂₀Cl₂N₄O (MW: 283.2 g/mol) .
Physicochemical and Pharmacological Implications
Research and Commercial Relevance
- Pyridinyl Derivatives : Preferred in drug discovery for their ability to engage biological targets via aromatic stacking and hydrogen bonding .
- Oxolanyl Derivatives : Explored for improved solubility profiles, though may lack target specificity .
- Dimethylamino Derivatives: Promising for oral bioavailability due to enhanced solubility in gastric conditions .
Biological Activity
The compound 1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride is a novel organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₂₀Cl₂N₄O |
| Molecular Weight | 331.24 g/mol |
| IUPAC Name | 1-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine; dihydrochloride |
| PubChem CID | 71756853 |
| Appearance | Powder |
Structure
The structural formula of the compound includes a cycloheptane ring and a pyridine moiety linked through an oxadiazole unit. This unique structure contributes to its biological activity.
Overview of Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the ability of oxadiazole derivatives to inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : The compound shows potential against bacterial and fungal strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The mechanism of action for this compound involves:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression and inflammation.
- Interaction with G Protein-Coupled Receptors (GPCRs) : It can modulate signaling pathways associated with GPCRs, affecting cellular responses.
Anticancer Activity
A study published in PMC highlighted the efficacy of 1,2,4-oxadiazole derivatives against various cancer cell lines. For instance:
| Cell Line | IC₅₀ (μM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Human Renal Cancer (RXF 486) | 1.143 |
These results indicate significant cytotoxic effects on specific cancer types, suggesting potential as an anticancer agent .
Antimicrobial Activity
In vitro studies have shown that related oxadiazole compounds exhibit antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and oxadiazole precursors. Modifications to the structure can enhance biological activity or selectivity towards specific targets.
Future Directions
Research is ongoing to explore further modifications of the oxadiazole ring to improve potency and reduce toxicity. Additionally, studies are being conducted to better understand the pharmacokinetics and pharmacodynamics of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
